N-(2,2,2-trifluoroethyl)-2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

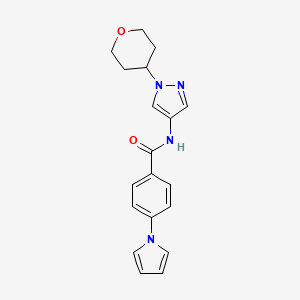

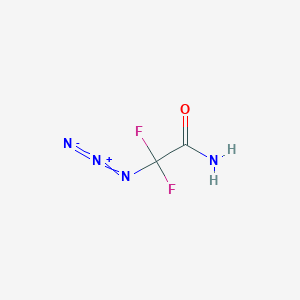

The compound appears to contain a trifluoromethyl group and a ureido group attached to a phenyl ring. The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 and consists of a carbon atom bound to three fluorine atoms and connected by a single bond to the rest of the molecule . The ureido group (-NH-CO-NH2) is a functional group that consists of a carbonyl group flanked by two amine residues .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electronegativity of the fluorine atoms in the trifluoromethyl group, which could cause the molecule to have a polar nature .Chemical Reactions Analysis

The trifluoromethyl group is known to be quite stable but can participate in various reactions due to the presence of the highly electronegative fluorine atoms . The ureido group can participate in reactions typical of both amines and carbonyl compounds .Physical And Chemical Properties Analysis

Based on its components, this compound would likely have the physical and chemical properties typical of organofluorines and urea derivatives. For example, the trifluoromethyl group is known to increase the stability, lipophilicity, and bioavailability of organic compounds .Aplicaciones Científicas De Investigación

Applications in Fluorine Chemistry

Fluorinated compounds, like the one mentioned, are critical in developing new electrophilic fluorinating agents. These agents are instrumental in synthesizing fluorinated analogs of organic compounds, which have significant applications in medicinal chemistry due to their enhanced stability, lipophilicity, and bioavailability. Research by Banks et al. (1996) on N-halogeno compounds showcases the utility of fluorinated reagents in selectively introducing fluorine atoms into organic substrates, offering insights into the development of novel fluorination methodologies that could be applicable to a wide array of compounds including the one of interest (Banks, Besheesh, & Tsiliopoulos, 1996).

Role in Material Science

The synthesis and structural characterization of fluorinated compounds provide foundational knowledge for designing materials with specific properties. For example, the work of Negrebetsky et al. (2008) on (O → Si)-chelate compounds reveals the complex stereochemistry and dynamic behavior of silicon-containing compounds, potentially guiding the synthesis of new materials with applications in catalysis, polymer science, and nanotechnology (Negrebetsky et al., 2008).

Implications in Drug Development

Flutamide and its derivatives, as discussed in several studies, highlight the transformation of fluorinated compounds under different conditions and their metabolism in biological systems. These investigations not only contribute to understanding drug behavior in vivo but also to designing safer and more effective therapeutic agents by elucidating the pathways of drug activation and detoxification (Watanabe, Fukuyoshi, & Oda, 2015).

Agriculture and Plant Protection

The compound mefluidide, related to the chemical structure , demonstrates the potential of fluorinated compounds in agriculture. Tseng and Li (1984) explored mefluidide's ability to protect plants from chilling injury, indicating the significance of such compounds in developing agrochemicals that enhance crop resilience to environmental stresses (Tseng & Li, 1984).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,2,2-trifluoroethyl)-2-[4-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F6N3O2/c19-17(20,21)10-25-15(28)8-11-4-6-13(7-5-11)26-16(29)27-14-3-1-2-12(9-14)18(22,23)24/h1-7,9H,8,10H2,(H,25,28)(H2,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLIYTXHLWCGAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F6N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2,2-trifluoroethyl)-2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2488152.png)

![3-(2-fluorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488155.png)

![1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2488157.png)

![5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2488160.png)

![N-Ethyl-N-[2-[4-(2-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2488164.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2488165.png)

![4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2488166.png)

![N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2488167.png)